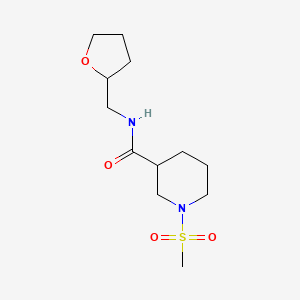![molecular formula C13H14N4S B4396244 3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile](/img/structure/B4396244.png)
3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile
説明
3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ETPTN and is a member of the triazole family. The synthesis of ETPTN is a complex process that involves several steps, and it has been studied extensively to understand its properties and potential applications.
作用機序
The exact mechanism of action of ETPTN is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. In cancer cells, ETPTN has been shown to inhibit the activity of certain enzymes that are involved in cell division, leading to the death of cancer cells. In fungi, ETPTN has been shown to inhibit the activity of certain enzymes that are involved in fungal cell wall synthesis, leading to the death of fungi.
Biochemical and Physiological Effects:
ETPTN has been shown to exhibit several biochemical and physiological effects, including the inhibition of certain enzymes and proteins, the induction of apoptosis (programmed cell death), and the inhibition of cell division. These effects are believed to be responsible for the anticancer and fungicidal properties of ETPTN.
実験室実験の利点と制限
One of the main advantages of using ETPTN in lab experiments is its high purity and yield. This makes it easier to study the compound and its properties. However, one of the limitations of using ETPTN is that it is a relatively new compound, and its properties and potential applications are still being studied. This means that there is limited information available on the compound, and further research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for the study of ETPTN, including:
1. Further studies on the mechanisms of action of ETPTN, to fully understand how it works and how it can be used in different applications.
2. Studies on the potential applications of ETPTN in medicine, agriculture, and material science, to identify new uses for the compound.
3. Studies on the toxicity of ETPTN, to determine its safety and potential side effects.
4. Studies on the synthesis of ETPTN, to develop more efficient and cost-effective methods for producing the compound.
Conclusion:
In conclusion, 3-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of ETPTN is a complex process, and the compound has been extensively studied to understand its properties and potential applications. ETPTN has been shown to exhibit anticancer and fungicidal properties, and it has been studied as a potential drug candidate for the treatment of cancer and as a potential fungicide. Further research is needed to fully understand the properties and potential applications of ETPTN.
科学的研究の応用
ETPTN has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, ETPTN has been shown to exhibit anticancer properties, and it has been studied as a potential drug candidate for the treatment of cancer. In agriculture, ETPTN has been shown to exhibit fungicidal properties and has been studied as a potential fungicide. In material science, ETPTN has been studied for its potential applications in the development of new materials.
特性
IUPAC Name |
3-[(4-ethyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-2-17-12(11-7-4-3-5-8-11)15-16-13(17)18-10-6-9-14/h3-5,7-8H,2,6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUTRBCHGSWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCCC#N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4396184.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B4396193.png)
![3-[5-(2-fluorobenzyl)-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl]propanoic acid](/img/structure/B4396195.png)
![N-{2-[(4-biphenylylcarbonyl)amino]ethyl}-2-pyridinecarboxamide](/img/structure/B4396203.png)
![4-ethoxy-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4396210.png)
![5-[([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetyl]-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B4396214.png)
![2-[5-chloro-2-ethoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]-N-phenylacetamide hydrochloride](/img/structure/B4396217.png)




